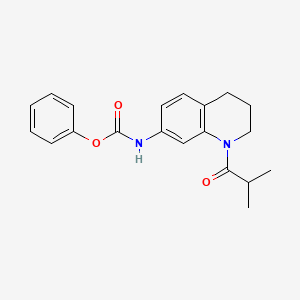

3-(4-氟磺酰氧基苯氧基)-2-氧代氮杂环己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the oxoazepane ring, followed by the introduction of the phenoxy and fluorosulfonyloxy groups . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .

Molecular Structure Analysis

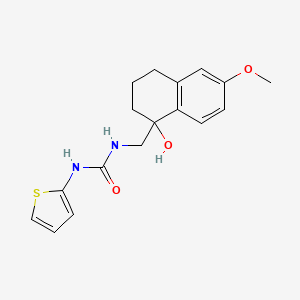

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxoazepane ring would likely adopt a puckered conformation due to the strain of the seven-membered ring. The phenoxy and fluorosulfonyloxy groups would be attached to the ring at the 3-position.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorosulfonyloxy group, which is a good leaving group . This could make the compound susceptible to nucleophilic attack, leading to substitution reactions . The oxoazepane ring could also undergo ring-opening reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorosulfonyloxy group could increase the compound’s polarity, affecting its solubility in different solvents. The oxoazepane ring could also influence the compound’s conformation and, consequently, its physical properties.

科学研究应用

Comprehensive Analysis of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” Applications

Organic Synthesis: The compound “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” plays a significant role in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules is crucial for the development of new synthetic routes. This process, known as fluorosulfonylation, is a concise and efficient approach for producing sulfonyl fluorides, which are valuable intermediates in the synthesis of complex organic compounds .

Chemical Biology: In chemical biology, sulfonyl fluorides, such as those derived from “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane”, are used as probes and reagents. They can act as inhibitors or modulators of biological processes, providing insights into enzyme function and mechanism .

Drug Discovery: The introduction of sulfonyl fluoride groups has been shown to enhance the pharmacological profile of certain drugs. The compound’s derivatives can serve as potent agents with improved activity and selectivity, making them valuable in the development of new medications .

Materials Science: Sulfonyl fluorides are also utilized in materials science for the modification of surfaces and the creation of novel materials with specific properties. The derivatives of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” can be used to introduce functionality to polymers and other materials .

Photoredox Catalysis: The compound is involved in photoredox catalysis, where it can generate fluorosulfonyl radicals under light irradiation. These radicals are essential for the fluorosulfonylation of olefins, a reaction that is gaining attention due to its potential in synthesizing valuable sulfonyl fluoride-containing compounds .

Antineoplastic Activity: Research has indicated that derivatives of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” exhibit antineoplastic activity. They have been tested as inhibitors of topoisomerase II in cancer cells, showing promise as potential cancer therapeutics .

Inertial Measurement/Navigation Systems: Although not directly related to the compound itself, the identifier “EN300-7554351” is associated with a precision fiber optic inertial measurement unit (IMU) developed by EMCORE. This IMU is used in applications where GPS is unavailable, such as drones, dismounted soldier applications, oil and gas exploration, and aeronautics and aviation .

Precision Targeting and Line-of-Sight Stabilization: The EMCORE EN-300 IMU, referred to as “EN300-7554351”, provides enhanced performance for precision targeting and line-of-sight stabilization in military and civilian applications. Its advanced design and signal processing capabilities make it suitable for high-accuracy navigation and positioning tasks .

作用机制

The mechanism of action of this compound would depend on its reactivity and the specific conditions of the reaction. For example, if the compound were used as a reagent in a substitution reaction, the fluorosulfonyloxy group could leave, creating a reactive intermediate that could then react with a nucleophile .

安全和危害

As with any chemical compound, handling “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” would require appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin or eyes . Always refer to the material safety data sheet (MSDS) for detailed safety information .

未来方向

The study of “3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane” and similar compounds could open up new possibilities in various fields of chemistry . For example, the unique reactivity of these compounds could be exploited to develop new synthetic methods . Additionally, these compounds could have potential applications in the development of new materials or pharmaceuticals .

属性

IUPAC Name |

3-(4-fluorosulfonyloxyphenoxy)-2-oxoazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO5S/c13-20(16,17)19-10-6-4-9(5-7-10)18-11-3-1-2-8-14-12(11)15/h4-7,11H,1-3,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUSKOUAUCDOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)OC2=CC=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorosulfonyloxyphenoxy)-2-oxoazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)